4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol
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Overview
Description
4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a dimethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.
Coupling Reaction: The bromophenyl intermediate is then coupled with the piperazine ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a palladium-catalyzed cross-coupling reaction.
Introduction of Dimethoxyphenol:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).
Substitution: NaN3, KCN, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phenyl derivatives.
Substitution: Azides, nitriles, and other substituted phenyl derivatives.
Scientific Research Applications
4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and bromophenyl group may facilitate binding to these targets, leading to modulation of their activity. The dimethoxyphenol moiety can also contribute to the compound’s overall bioactivity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(4-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol
- 4-({4-[(4-Fluorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol
- 4-({4-[(4-Methylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol
Uniqueness
4-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the combination of the piperazine ring and dimethoxyphenol moiety provides a versatile scaffold for further functionalization and optimization.
Properties
Molecular Formula |
C20H25BrN2O3 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-[[4-[(4-bromophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C20H25BrN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-9-7-22(8-10-23)13-15-3-5-17(21)6-4-15/h3-6,11-12,24H,7-10,13-14H2,1-2H3 |
InChI Key |
HEGQCOQXYDDAAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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